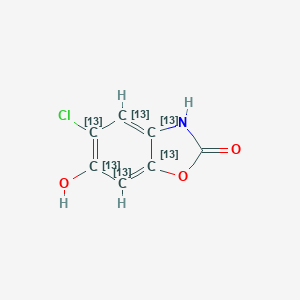

6-Hydroxy Chlorzoxazone-13C6

Vue d'ensemble

Description

6-Hydroxy Chlorzoxazone-13C6 is a labeled metabolite of chlorzoxazone, where the carbon atoms are replaced with the carbon-13 isotope. This labeling enhances the molecule’s detectability and quantification in isotopic labeling studies, making it particularly useful in metabolic and kinetic research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Chlorzoxazone-13C6 typically involves the hydroxylation of chlorzoxazone. This process is catalyzed by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions often include the presence of a suitable solvent like methanol and controlled temperature settings to ensure optimal enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydroxylation reactions using chlorzoxazone as the starting material. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy Chlorzoxazone-13C6 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

6-Hydroxy Chlorzoxazone-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.

Biology: Helps in studying metabolic pathways and enzyme kinetics.

Medicine: Used in pharmacokinetic studies to trace the metabolism of chlorzoxazone in the body.

Mécanisme D'action

The mechanism of action of 6-Hydroxy Chlorzoxazone-13C6 involves its role as a metabolite of chlorzoxazone. Chlorzoxazone acts as a centrally acting muscle relaxant by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators . This inhibition occurs primarily at the level of the spinal cord and subcortical areas of the brain .

Comparaison Avec Des Composés Similaires

6-Hydroxychlorzoxazone: A non-labeled version of the compound.

Chlorzoxazone: The parent compound from which 6-Hydroxy Chlorzoxazone-13C6 is derived.

5-Chloro-6-hydroxy-2(3H)-benzoxazolone: Another structurally similar compound.

Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling with carbon-13. This labeling allows for precise tracing and quantification in metabolic studies, providing a significant advantage over non-labeled compounds .

Activité Biologique

6-Hydroxy Chlorzoxazone-13C6 (6-OH-CZX-13C6) is an isotopically labeled derivative of 6-hydroxychlorzoxazone, a metabolite of the muscle relaxant chlorzoxazone. The incorporation of six carbon-13 isotopes in place of carbon-12 allows for enhanced detection and quantification in various biological studies, particularly those involving cytochrome P450 enzyme activity. This article delves into the biological activity of 6-OH-CZX-13C6, highlighting its role in pharmacokinetics, enzyme interaction studies, and its applications in drug metabolism research.

Chemical and Physical Properties

The molecular formula for this compound is C7H4ClNO3, with a molecular weight of approximately 191.52 g/mol. The compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses due to its stability and distinct mass profile compared to its non-labeled counterpart.

The primary biological activity of 6-OH-CZX-13C6 is linked to its role as a probe for assessing cytochrome P450 2E1 (CYP2E1) activity. CYP2E1 is crucial for the metabolism of various drugs, including chlorzoxazone, which is predominantly oxidized to 6-hydroxychlorzoxazone. The hydroxylation reaction can be summarized as follows:

This metabolic pathway is essential for understanding the pharmacokinetics of chlorzoxazone and its therapeutic efficacy.

Pharmacokinetics and Metabolism

Research indicates that approximately 90% of chlorzoxazone is metabolized by CYP2E1 to form 6-hydroxychlorzoxazone. A study involving the administration of chlorzoxazone to human subjects demonstrated significant variability in metabolic ratios, influenced by factors such as body weight and dosage:

| Dose (mg) | Metabolic Ratio Range (2h) | Correlation with Body Weight |

|---|---|---|

| 250 | 0.12 - 0.61 | Positive correlation (r=0.61) |

| 500 | 0.12 - 0.61 | Positive correlation (r=0.61) |

| 750 | Not assessed | Not applicable |

This variability underscores the importance of considering individual physiological factors when evaluating drug metabolism.

Case Studies

- Robustness of Chlorzoxazone as a CYP2E1 Probe : A study assessed the robustness of chlorzoxazone as an in vivo probe for CYP2E1 activity, examining short-term and long-term variabilities in metabolic ratios among subjects. The findings indicated that a single sample could effectively assess CYP2E1 activity due to low intra-individual variability over time .

- Influence of Ethanol on Metabolism : Another investigation explored the effects of moderate ethanol intake on chlorzoxazone metabolism. Results showed no significant impact on metabolic ratios, suggesting that ethanol consumption does not alter CYP2E1 activity in this context .

- Use in Drug Interaction Studies : Interaction studies involving various drugs demonstrated that they could influence the metabolism of chlorzoxazone, thereby affecting levels of its metabolites and highlighting the significance of understanding metabolic pathways in polypharmacy scenarios.

Applications in Research

The utility of this compound extends beyond pharmacokinetic studies; it serves as a vital tool in:

Propriétés

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.